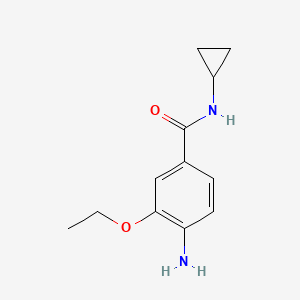
1-Bromocyclobutane-1-carbonitrile
Overview
Description
1-Bromocyclobutane-1-carbonitrile (CAS Number: 39994-98-4) is a chemical compound with the molecular formula C₅H₆BrN . It falls within the category of strained carbocyclic systems, specifically bicyclo[1.1.0]butane (BCB). Despite its small size, BCBs exhibit intriguing properties due to their high strain energy. Historically regarded as laboratory curiosities, recent developments have positioned them as powerful synthetic workhorses .
Synthesis Analysis
The first known synthesis of a BCB was reported in 1959 by Wiberg and Ciula. They treated ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, resulting in an ester-substituted BCB. This approach has since been generalized for the synthesis of the parent, unsubstituted bicyclo[1.1.0]butane .
Molecular Structure Analysis
The molecular formula of 1-Bromocyclobutane-1-carbonitrile is C₅H₆BrN . It consists of a four-membered cyclobutane ring with a bromine atom and a cyano group attached. The bridgehead bond in BCBs contributes to their unique reactivity and strain energy .
Chemical Reactions Analysis
BCBs can participate in various chemical transformations, including strain-release reactions. Their high strain energy makes them valuable synthetic intermediates. Additionally, the olefinic character of the bridgehead bond allows BCBs to be elaborated into other ring systems and function as covalent warheads for bioconjugation .
Scientific Research Applications
Synthesis of Bicyclobutanes
1-Bromocyclobutane-1-carbonitrile is a valuable reagent in the synthesis of bicyclobutanes, which are compounds with two cyclobutane rings sharing a common bond. These structures are of interest due to their high strain energy and potential as bioisosteres .
Strain-Release Reactions
The compound can be used in strain-release reactions, a concept embedded in modern synthetic chemistry. It serves as a precursor for generating less strained or more stable products, exploiting the inherent strain in the molecule .
Drug Discovery
In drug discovery, 1-Bromocyclobutane-1-carbonitrile’s strained ring system can be utilized as a covalent warhead for bioconjugation, allowing for the targeted delivery of therapeutic agents .
Material Science
The unique properties of strained carbocyclic systems like 1-Bromocyclobutane-1-carbonitrile make them suitable for creating new materials with desired mechanical and chemical properties .
Chemical Synthesis
This compound is used in chemical synthesis as a building block for creating complex molecules, particularly in the development of novel organic compounds with potential applications in various fields .
Analytical Chemistry
Due to its distinct chemical structure, 1-Bromocyclobutane-1-carbonitrile can be used as a standard or reference compound in analytical methods such as chromatography or mass spectrometry .
Biochemistry Research
Researchers can employ 1-Bromocyclobutane-1-carbonitrile in biochemical studies to investigate the behavior of cyclobutane rings in biological systems and their interactions with enzymes and receptors .
Nanotechnology
The high reactivity and energy content of 1-Bromocyclobutane-1-carbonitrile make it a candidate for use in nanotechnology, particularly in the synthesis of nanoscale materials and devices .
Mechanism of Action
Target of Action
It’s known that small, strained carbocyclic systems like 1-bromocyclobutane-1-carbonitrile have been studied for their potential as bioisosteres .
Mode of Action
It’s known that strained carbocyclic species like 1-bromocyclobutane-1-carbonitrile have unique chemistry that has captivated organic chemists from a theoretical and fundamental standpoint . They have been studied extensively for their high strain energy and potential as bioisosteres .
Biochemical Pathways
It’s known that strained carbocyclic species like 1-bromocyclobutane-1-carbonitrile have been studied for their potential as bioisosteres , which suggests they may interact with various biochemical pathways.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.
Result of Action
It’s known that strained carbocyclic species like 1-bromocyclobutane-1-carbonitrile have been studied for their potential as bioisosteres , which suggests they may have various molecular and cellular effects.
Action Environment
It’s known that the compound is a liquid at room temperature , which suggests that temperature could be a significant environmental factor.
properties
IUPAC Name |
1-bromocyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN/c6-5(4-7)2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXIMWRBRVXDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromocyclobutane-1-carbonitrile | |
CAS RN |
39994-98-4 | |
| Record name | 1-bromocyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide](/img/structure/B1446600.png)

![4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1446603.png)



![Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-](/img/structure/B1446609.png)






